molecular formula C24H16F3N3O3 B12180862 N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12180862
M. Wt: 451.4 g/mol
InChI Key: ZYMABZXYMCHGQT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • A 3-(trifluoromethyl)phenyl group at position 3 of the quinazoline ring, contributing to electron-withdrawing effects and metabolic stability.
  • A 7-carboxamide moiety linked to a 3-acetylphenyl group, which may enhance hydrogen-bonding interactions and solubility.
  • The 4-oxo-3,4-dihydroquinazoline scaffold, a structure common in bioactive molecules targeting kinases, enzymes, or receptors.

The trifluoromethyl and acetyl groups are likely designed to optimize pharmacokinetic properties, including lipophilicity and metabolic resistance.

Properties

Molecular Formula

C24H16F3N3O3

Molecular Weight

451.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide

InChI

InChI=1S/C24H16F3N3O3/c1-14(31)15-4-2-6-18(10-15)29-22(32)16-8-9-20-21(11-16)28-13-30(23(20)33)19-7-3-5-17(12-19)24(25,26)27/h2-13H,1H3,(H,29,32)

InChI Key

ZYMABZXYMCHGQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-acetylphenylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to form the dihydroquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are widely studied for their diverse bioactivities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects and hypothetical properties.

Structural and Functional Analysis

Target Compound

  • Substituents :

  • Position 3: 3-(Trifluoromethyl)phenyl.
  • Position 7: N-(3-acetylphenyl)carboxamide.
    • Molecular Formula : C24H16F3N3O3.
    • Hypothetical Properties :
  • Lipophilicity : High (due to trifluoromethyl and aromatic groups).
  • Solubility : Moderate (acetyl group may counterbalance hydrophobicity).
  • Bioactivity : Likely kinase inhibition via quinazoline core interactions.

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()

  • Substituents :

  • Position 3: 4-Chlorophenyl.
  • Position 2: Sulfanyl acetamide linked to a 3-chloro-4-fluorophenyl group.
    • Molecular Formula : C22H14Cl2FN3O2S.
    • Key Differences :
  • Electron Effects : Chlorine/fluorine substituents provide moderate electron-withdrawing effects compared to the stronger trifluoromethyl group.
  • Solubility : Sulfanyl group may enhance aqueous solubility relative to the target compound.

Data Table: Comparative Overview

Property Target Compound Compound
Molecular Formula C24H16F3N3O3 C22H14Cl2FN3O2S
Molecular Weight 475.4 g/mol 506.3 g/mol
Key Substituents 3-(CF3)phenyl, 7-(3-acetylphenyl)carboxamide 3-(4-Cl)phenyl, 2-sulfanyl acetamide
Predicted Lipophilicity High (LogP ~4.2) Moderate (LogP ~3.8)
Solubility Moderate (acetyl enhances polarity) Moderate (sulfanyl improves aqueous affinity)
Hypothetical Target Kinases (e.g., EGFR, VEGFR) Enzymes (e.g., proteases, oxidoreductases)

Key Insights

  • Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound likely improves metabolic stability and binding affinity compared to chlorinated/fluorinated analogs .
  • Carboxamide vs. Sulfanyl Linkers : The 7-carboxamide group may offer stronger hydrogen-bonding interactions with biological targets than the sulfanyl acetamide in .
  • Role of Acetyl Group : The 3-acetylphenyl moiety could enhance solubility and reduce crystallization tendencies, a common issue with highly aromatic quinazolines.

Biological Activity

N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a dihydroquinazoline core and substituents that enhance its biological activity. The molecular formula is C23H16F3N3O2C_{23}H_{16}F_{3}N_{3}O_{2} with a molecular weight of approximately 451.4 g/mol.

Property Value
Molecular FormulaC23H16F3N3O2
Molecular Weight451.4 g/mol
IUPAC NameN-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide
InChI KeyZYMABZXYMCHGQT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity due to its electron-withdrawing properties, which can facilitate stronger interactions with target sites.

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to cyclooxygenase (COX) enzymes and lipoxygenases (LOX). Inhibition of these enzymes is crucial in managing inflammatory responses.
  • Receptor Modulation : It may also modulate receptor activity, impacting downstream signaling pathways related to various physiological processes.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated against several cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited cytotoxic effects with IC50 values indicating significant potential for therapeutic use.
  • A549 (lung cancer) : Similar efficacy observed, suggesting broad-spectrum anticancer activity.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests it can reduce inflammation. In vitro studies have demonstrated:

  • Inhibition of COX-2 : This enzyme is often overexpressed in inflammatory conditions; hence, its inhibition can alleviate symptoms associated with chronic inflammation.
  • Reduction of Pro-inflammatory Cytokines : The compound may decrease levels of cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study evaluated the compound's effect on COX enzymes and found that it inhibited COX-2 with an IC50 value of 12.5 µM, indicating strong anti-inflammatory potential .
    • Additionally, it was shown to inhibit LOX enzymes effectively, which are involved in the biosynthesis of leukotrienes that mediate inflammatory responses.
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay against MCF-7 cells, the compound demonstrated an IC50 value of 15 µM, suggesting significant potential as an anticancer agent .

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